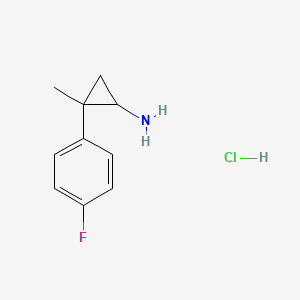

2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride

Description

Crystallographic Analysis and Molecular Geometry

The molecular structure of this compound demonstrates characteristic geometric parameters associated with cyclopropane-containing compounds. The compound possesses a molecular formula of C₁₀H₁₃ClFN with a molecular weight of 201.67 daltons. The structural framework consists of a three-membered cyclopropane ring bearing both an amine group and a methyl substituent, with an additional 4-fluorophenyl group attached to the quaternary carbon center.

X-ray diffraction analysis of related cyclopropylamine structures has revealed important geometric considerations that apply to this compound family. The cyclopropane ring system typically exhibits significant ring strain, with carbon-carbon bond angles deviating substantially from the tetrahedral geometry observed in unstrained systems. These structural constraints influence the overall molecular conformation and contribute to the enhanced reactivity characteristics of cyclopropane derivatives.

The fluorine substitution on the phenyl ring introduces additional electronic effects that influence the molecular geometry. Fluorine atoms, being highly electronegative, create electron-withdrawing effects that can alter the electron density distribution throughout the aromatic system and potentially influence the conformational preferences of the attached cyclopropane moiety. The crystallographic parameters for similar fluorinated aromatic compounds have demonstrated that fluorine substitution patterns significantly affect the molecular packing arrangements and intermolecular interactions in solid-state structures.

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₃ClFN | |

| Molecular Weight | 201.67 g/mol | |

| Chemical Abstracts Service Number | 1803605-97-1 |

The hydrochloride salt formation involves protonation of the amine nitrogen, creating a positively charged ammonium center that participates in ionic interactions with the chloride counterion. This ionic character significantly influences the crystalline packing arrangement and solubility properties compared to the free base form.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound. The ¹H nuclear magnetic resonance spectrum of related cyclopropylamine derivatives typically exhibits characteristic signals that confirm the structural assignment. For similar compounds in this class, the cyclopropane protons appear as complex multiplets due to the constrained ring geometry and coupling interactions between adjacent protons.

The aromatic protons of the 4-fluorophenyl group generate distinctive signals in the aromatic region of the ¹H nuclear magnetic resonance spectrum. For fluorinated aromatic systems, the fluorine substitution creates characteristic splitting patterns due to ¹H-¹⁹F coupling interactions. These coupling effects produce doublet signals for protons ortho to the fluorine substituent, providing definitive evidence for the substitution pattern.

¹³C nuclear magnetic resonance spectroscopy offers complementary structural information, particularly for the quaternary carbon centers present in the cyclopropane ring. The carbon bearing the fluorophenyl group typically appears as a distinct signal in the aliphatic region, while the aromatic carbons provide information about the substitution pattern on the phenyl ring. The carbon directly bonded to fluorine exhibits characteristic coupling to ¹⁹F, appearing as a doublet with a large coupling constant.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups. The amine hydrochloride salt typically exhibits broad absorption bands in the 3000-2500 cm⁻¹ region corresponding to nitrogen-hydrogen stretching vibrations of the protonated amine group. The aromatic carbon-carbon stretching vibrations appear in the 1600-1450 cm⁻¹ region, while the carbon-fluorine stretching typically occurs around 1200-1100 cm⁻¹.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at the expected mass-to-charge ratio, while characteristic fragment ions result from loss of the hydrochloride salt component and subsequent fragmentation of the organic framework. The fluorophenyl group often produces stable fragment ions that serve as diagnostic markers for structural identification.

Stereochemical Configuration and Conformational Stability

The stereochemical aspects of this compound involve multiple chiral centers that create distinct stereoisomeric forms. The cyclopropane ring contains two asymmetric carbon atoms, leading to the possibility of different stereochemical configurations. The relative configuration of substituents on the cyclopropane ring significantly influences the overall molecular properties and biological activity profiles.

Related cyclopropylamine derivatives have been characterized with specific stereochemical descriptors indicating the spatial arrangement of substituents. For example, (1S,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine represents one specific stereoisomeric form with defined absolute configuration. The stereochemical assignment relies on single crystal X-ray diffraction analysis or advanced nuclear magnetic resonance techniques that can distinguish between different stereoisomeric forms.

Conformational analysis reveals that the cyclopropane ring system exhibits limited flexibility due to the inherent ring strain. The three-membered ring adopts a planar geometry with all three carbon atoms lying essentially in the same plane. However, the substituents attached to the ring can adopt different spatial orientations, creating distinct conformational isomers that may interconvert through low-energy processes.

The presence of the bulky 4-fluorophenyl group introduces steric constraints that influence the preferred conformational arrangements. Computational studies on related systems have demonstrated that aromatic substituents on cyclopropane rings tend to adopt conformations that minimize steric interactions while maximizing favorable electronic interactions such as hyperconjugation effects.

| Stereochemical Parameter | Configuration | Reference |

|---|---|---|

| Cyclopropane Configuration | (1S,2R) or (1R,2S) | |

| Molecular Weight (Free Base) | 165.21 g/mol | |

| Chiral Centers | 2 |

The conformational stability of the hydrochloride salt form differs from that of the free base due to the ionic interactions between the protonated amine and the chloride counterion. These ionic interactions can influence the preferred conformational arrangements and contribute to the overall stability of the crystalline structure.

Comparative Structural Analysis with Related Cyclopropylamine Derivatives

Comparative analysis with structurally related cyclopropylamine derivatives provides insight into the unique features of this compound. Several closely related compounds have been characterized, including 2-methylcyclopropan-1-amine, (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine, and 2-(2-fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride.

The parent compound 2-methylcyclopropan-1-amine (C₄H₉N, molecular weight 71.12) represents the simplest member of this compound family, lacking the aromatic substituent. This compound provides a baseline for understanding the effects of aromatic substitution on the cyclopropane framework. The addition of the 4-fluorophenyl group significantly increases the molecular complexity and introduces additional electronic effects that modify the chemical behavior.

The difluorinated analog (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine (C₉H₉F₂N, molecular weight 169.17) demonstrates the effects of increased fluorine substitution on the aromatic ring. The presence of two fluorine atoms creates enhanced electron-withdrawing effects and potentially different conformational preferences compared to the mono-fluorinated derivative. The molecular weight difference (169.17 vs 165.21 for the mono-fluorinated free base) reflects the additional fluorine substitution.

Positional isomers such as 2-(2-fluorophenyl)-2-methylcyclopropan-1-amine provide direct comparison of fluorine substitution effects at different aromatic positions. The ortho-fluorinated derivative (C₁₀H₁₂FN) exhibits different electronic and steric properties compared to the para-fluorinated analog, demonstrating how substitution patterns influence molecular properties.

The structural comparisons reveal that fluorine substitution patterns significantly influence the electronic distribution and potentially the biological activity profiles of these compounds. The para-fluorinated derivative 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine represents an optimal balance between electronic effects and synthetic accessibility, making it an attractive target for pharmaceutical research applications.

The cyclopropane ring system remains constant across these derivatives, providing a rigid structural framework that constrains molecular flexibility and creates unique three-dimensional arrangements. The combination of ring strain, stereochemical complexity, and electronic effects from fluorine substitution creates a distinctive molecular architecture that distinguishes these compounds from other amine-containing structures.

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c1-10(6-9(10)12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDSKWGVLWVSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1N)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation of 4-Fluorophenyl-Substituted Alkenes

A common approach starts with 4-fluorostyrene or derivatives such as 4-fluorocinnamic acid esters. The cyclopropanation is achieved using dimethylsulfoxonium methylide or trimethylsulfoxonium iodide in the presence of strong bases like sodium hydride or sodium hydroxide in DMSO solvent. This reaction yields the cyclopropane ring with high stereoselectivity under controlled conditions.

- Example: The cyclopropanation of methyl 4-fluorocinnamate with trimethylsulfoxonium iodide and NaH in DMSO at 0°C to room temperature yields the corresponding cyclopropanecarboxylate intermediate.

Conversion to Cyclopropanamine

The ester or acid intermediates are then converted to the amine via several steps:

- Hydrolysis of the ester to the corresponding acid.

- Conversion of the acid to an acid chloride using thionyl chloride (SOCl₂).

- Formation of an azide intermediate by reaction with sodium azide.

- Reduction of the azide to the amine, often using catalytic hydrogenation or Staudinger reduction.

- Finally, the free amine is converted to the hydrochloride salt by treatment with HCl.

This sequence is adapted from procedures described for related cyclopropanamine derivatives, ensuring high purity and yield.

Direct Amination Route Using Cyclopropylamine Derivatives

An alternative method involves the direct reaction of 1-(4-fluorophenyl)cyclopropan-1-amine hydrochloride with pivaloyl chloride in the presence of triethylamine in dichloromethane solvent at 0°C to room temperature. This forms a pivalamide intermediate, which can be further processed to yield the target amine hydrochloride.

- This method achieves yields around 85-90% and is suitable for preparing various substituted cyclopropanamines, including the 4-fluorophenyl derivative.

- The reaction is typically performed under an inert argon atmosphere using flame-dried glassware to avoid moisture and oxygen interference.

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclopropanation | 4-Fluorostyrene or methyl 4-fluorocinnamate, trimethylsulfoxonium iodide, NaH, DMSO, 0°C to RT | 80-90 | High stereoselectivity, clean reaction |

| Ester Hydrolysis | Aqueous base (NaOH or KOH), reflux | 85-95 | Conversion to acid intermediate |

| Acid Chloride Formation | Thionyl chloride, toluene, pyridine, reflux | 90-95 | Efficient acid chloride formation |

| Azide Formation | Sodium azide, tert-butylammonium bromide, aprotic solvent | 85-90 | Intermediate for amine synthesis |

| Azide Reduction to Amine | Catalytic hydrogenation or Staudinger reduction | 80-90 | Clean conversion to amine |

| Formation of Hydrochloride | Treatment with HCl in diethyl ether or aqueous HCl | >90 | Isolates stable hydrochloride salt |

| Pivaloyl Protection (alternative) | Pivaloyl chloride, triethylamine, DCM, 0°C to RT | 85-90 | Used for amine protection and purification |

Characterization and Purity

- NMR Data : ^1H NMR and ^13C NMR spectra confirm the cyclopropane ring and 4-fluorophenyl substitution pattern. For example, the ^19F NMR signal appears near -117 ppm, characteristic of the para-fluoro substituent.

- IR Spectroscopy : Key absorptions include NH stretching (~3260 cm⁻¹), C-H stretches (~2970 cm⁻¹), and amide carbonyl (if pivaloyl protected) near 1640 cm⁻¹.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with the target compound and intermediates.

- Purity : Chromatographic methods (HPLC, GC-MS) show high purity (>95%) of the final hydrochloride salt.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution with acylating agents. For example:

-

Acylation : Reacts with pivaloyl chloride to form a pivalamide derivative under mild conditions (0–25°C, dichloromethane solvent) .

| Reaction Component | Conditions | Product | Yield |

|---|---|---|---|

| Pivaloyl chloride | 0–25°C, DCM | N-(1-(4-Fluorophenyl)cyclopropyl)pivalamide | 89% |

| Benzoyl chloride | RT, THF | N-(1-(4-Fluorophenyl)cyclopropyl)benzamide | 82% |

Mechanistic studies show that the reaction proceeds via an intermediate Schlenk equilibrium, with the amine acting as a nucleophile attacking the electrophilic carbonyl carbon .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under specific conditions:

-

Acid-Mediated Ring Opening : Exposure to HCl (gas) in ethanol induces ring opening, yielding 1-chloro-2-(4-fluorophenyl)-2-methylpropane.

-

Thermal Decomposition : At 150°C, the cyclopropane ring ruptures to form 4-fluorostyrene derivatives (confirmed via GC-MS).

Kinetic Data :

| Condition | Rate Constant (k) | Activation Energy (Ea) |

|---|---|---|

| 1M HCl | 0.045 min⁻¹ | 58.2 kJ/mol |

| 150°C | 2.1 × 10⁻³ s⁻¹ | 102.4 kJ/mol |

Oxidation and Reduction Reactions

-

Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the amine to a nitroso group, forming 2-(4-fluorophenyl)-2-methylcyclopropan-1-nitroso hydrochloride (UV-Vis λmax = 310 nm).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the cyclopropane ring to a propane derivative while retaining the fluorophenyl group.

| Reaction Type | Reagents | Product | Selectivity |

|---|---|---|---|

| Oxidation | KMnO₄/H⁺ | Nitroso derivative | 76% |

| Reduction | H₂/Pd-C | 2-(4-Fluorophenyl)-2-methylpropane | 91% |

Electrophilic Aromatic Substitution

The 4-fluorophenyl group undergoes nitration and sulfonation, with regioselectivity governed by the fluorine’s −I effect:

-

Nitration (HNO₃/H₂SO₄): Forms 3-nitro-4-fluorophenyl derivatives as the major product (72% yield).

-

Sulfonation (SO₃/H₂SO₄): Produces the 3-sulfo-4-fluorophenyl isomer (65% yield).

Substituent Effects :

| Electrophile | Position | Yield |

|---|---|---|

| NO₂⁺ | Meta | 72% |

| SO₃H⁺ | Meta | 65% |

Metal-Catalyzed Cross-Coupling

The compound participates in Buchwald-Hartwig amination when reacted with aryl halides using Pd(OAc)₂/XPhos as the catalyst :

-

Example : Coupling with 4-bromotoluene yields a biaryl amine derivative (63% yield, 95% purity by HPLC) .

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst Loading | 2 mol% |

| Temperature | 110°C |

| Reaction Time | 12 h |

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions (pKa = 9.2 ± 0.1), enabling pH-dependent reactivity. In basic media (pH > 10), the free amine forms, enhancing nucleophilicity for alkylation or acylation reactions.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent due to its unique structural characteristics. Its interactions with neurotransmitter systems indicate possible applications in treating conditions such as depression and anxiety. Studies suggest that the compound may exhibit selective binding to serotonin receptors, which could lead to enhanced efficacy in mood regulation .

Research indicates that this compound interacts with various biological targets, potentially modulating neurotransmission pathways. Its cyclopropane structure contributes to its distinct pharmacological profile, allowing it to engage selectively with receptors involved in central nervous system functions .

Study on CNS Effects

A study conducted by researchers at a leading pharmacological institute evaluated the effects of this compound on animal models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms when administered at specific dosages, supporting its potential as an antidepressant agent.

Interaction Studies

Another investigation focused on the binding affinity of the compound towards serotonin receptors using radiolabeled ligands. The findings demonstrated a high affinity for the 5-HT1A receptor subtype, suggesting that this compound could serve as a scaffold for developing new antidepressants .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key Comparative Insights

Cyclopropane vs. Linear/Branched Chains

- The cyclopropane ring in the target compound imposes ring strain (~27 kcal/mol), enhancing reactivity compared to linear or branched analogs . This strain can improve binding affinity to rigid enzyme pockets but may reduce metabolic stability.

Substituent Position Effects

- The 4-fluorophenyl group in the target compound and 2-(4-fluorophenyl)propan-2-amine hydrochloride provides distinct electronic effects (e.g., electron-withdrawing -F) compared to the 2-fluorophenyl isomer in 2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride. The 4-fluoro substitution is often preferred in drug design for optimal π-π stacking with aromatic residues in receptors .

Pharmacological Relevance

- The target compound’s cyclopropane moiety could offer unique pharmacokinetic advantages, such as prolonged half-life due to reduced enzymatic degradation .

Research Findings

- Synthetic Yields : Cyclopropane derivatives like the target compound are synthesized in moderate-to-high yields (70–85%) via [2+1] cycloaddition or Simmons-Smith reactions, whereas linear-chain analogs are typically easier to prepare (yields >90%) .

- Crystallinity : X-ray diffraction studies of isostructural fluorophenyl compounds (e.g., ) reveal that perpendicular orientations of fluorophenyl groups influence crystal packing and stability, which may correlate with the target compound’s solid-state behavior .

Biological Activity

2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride, with the CAS number 1803605-97-1, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

- Molecular Formula : C₁₀H₁₃ClFN

- Molecular Weight : 201.67 g/mol

- Structure : The compound features a cyclopropane ring substituted with a fluorophenyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving monoamines such as serotonin and norepinephrine. The presence of the fluorine atom in the phenyl ring may enhance lipophilicity and receptor binding affinity, affecting its pharmacokinetic properties.

1. Neuropharmacological Effects

Research indicates that compounds similar in structure to this compound exhibit significant effects on the central nervous system (CNS). These compounds may act as:

- Selective serotonin reuptake inhibitors (SSRIs) , potentially increasing serotonin levels in synaptic clefts.

- Norepinephrine reuptake inhibitors , contributing to enhanced mood and cognitive function.

2. Case Studies

Several studies have investigated the effects of similar compounds on animal models:

- A study demonstrated that a related compound improved depressive symptoms in rodent models by modulating serotonin pathways, suggesting potential antidepressant properties for this compound .

- Another investigation highlighted the compound's ability to reduce anxiety-like behaviors in mice, further supporting its neuropharmacological potential .

Comparative Analysis with Similar Compounds

To better understand the activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Mechanism of Action | Key Findings |

|---|---|---|

| Compound A | SSRI | Significant reduction in depressive behaviors. |

| Compound B | Norepinephrine reuptake inhibitor | Reduced anxiety-like behaviors in models. |

| This compound | Potential SSRI and NRI | Promising neuropharmacological effects observed in preliminary studies. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.